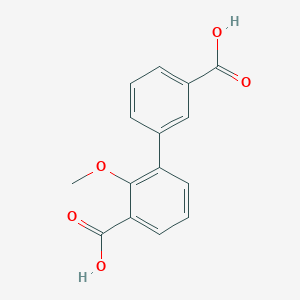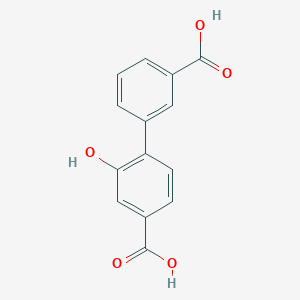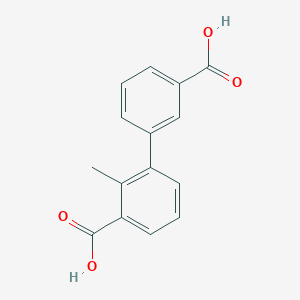
3-(3-Carboxyphenyl)-2-methoxybenzoic acid, 95%
説明
3-(3-Carboxyphenyl)-2-methoxybenzoic acid (also known as 3-CP-MBA or CPMA) is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has a unique structure, which is composed of a carboxylic acid group, a phenyl group, and a methoxy group. Due to its unique structure, CPMA has been studied for its potential applications in a variety of fields, such as chemistry, biochemistry, and pharmacology.
科学的研究の応用
CPMA has been studied for its potential applications in a variety of scientific research fields, such as chemistry, biochemistry, and pharmacology. In chemistry, CPMA has been studied as a potential reagent for organic synthesis. In biochemistry, CPMA has been studied as a potential inhibitor of enzymes, such as tyrosine kinases and phosphatases, as well as a potential inhibitor of protein-protein interactions. In pharmacology, CPMA has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and diabetes.
作用機序
The mechanism of action of CPMA is still under investigation. However, it is believed that CPMA binds to certain proteins, such as tyrosine kinases and phosphatases, and inhibits their activity. This inhibition of protein activity can lead to a variety of effects, such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
CPMA has been studied for its potential biochemical and physiological effects. In vitro studies have shown that CPMA can inhibit the activity of tyrosine kinases and phosphatases, as well as inhibit the growth of certain cancer cell lines. In vivo studies have shown that CPMA can reduce the growth of certain tumors in animal models. In addition, CPMA has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using CPMA in laboratory experiments include its relatively low cost and its ease of synthesis. In addition, CPMA is a relatively stable compound, which makes it suitable for long-term storage. The main limitation of using CPMA in laboratory experiments is its potential toxicity. Therefore, it is important to use appropriate safety protocols when handling CPMA.
将来の方向性
The potential future directions for research on CPMA include further investigations into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further studies are needed to determine the optimal conditions for synthesizing CPMA and to explore its potential applications in other fields, such as biotechnology and nanotechnology. Finally, further studies are needed to investigate the potential interactions between CPMA and other compounds, such as drugs and dietary supplements.
合成法
CPMA can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-2-methoxybenzoic acid with potassium hydroxide to form 3-chloro-3-methoxybenzoic acid. The second step involves the reaction of 3-chloro-3-methoxybenzoic acid with 3-bromopropionic acid, which results in the formation of CPMA. This two-step process has been found to be the most efficient and reliable way to synthesize CPMA.
特性
IUPAC Name |
3-(3-carboxyphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-13-11(6-3-7-12(13)15(18)19)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHYMQDVWGFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689899 | |
| Record name | 2-Methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-47-5 | |
| Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261992-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















